
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. In
作用机制
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B cells. B cells play a crucial role in the immune system by producing antibodies that help fight off infections. However, in certain diseases, such as B-cell malignancies and autoimmune disorders, B cells become overactive and start attacking healthy cells. By inhibiting BTK, TAK-659 can reduce the activity of B cells and prevent them from attacking healthy cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been found to have good pharmacokinetic properties, with a half-life of 7.6 hours in rats. In preclinical studies, TAK-659 has been shown to reduce the levels of various cytokines and chemokines that are involved in the inflammatory response. It has also been found to inhibit the proliferation of B cells and induce apoptosis (programmed cell death) in B-cell malignancies.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its potency and specificity for BTK. This makes it a valuable tool for studying the role of BTK in various diseases and for developing new treatments. However, one of the limitations of TAK-659 is its potential off-target effects, which could lead to unwanted side effects. It is also important to note that TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the development of new BTK inhibitors with improved pharmacokinetic properties and reduced off-target effects. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, and clinical trials are needed to evaluate its potential as a new treatment option.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-(1H-1,2,3-triazol-1-yl)piperidine, which is reacted with 2-bromoethyl cyclopentyl sulfide to form 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone. The purity of the compound is then confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
TAK-659 has shown promising results in preclinical studies as a potential treatment for various diseases such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study conducted on mice with lymphoma, TAK-659 was found to significantly inhibit tumor growth and improve survival rates. TAK-659 has also been studied for its potential use in treating rheumatoid arthritis, lupus, and multiple sclerosis.
属性
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-14(11-20-13-3-1-2-4-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h7,10,12-13H,1-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQPUFJRBSVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

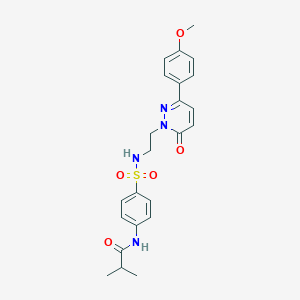

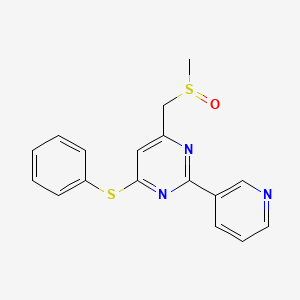
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2822569.png)
![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)
![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)
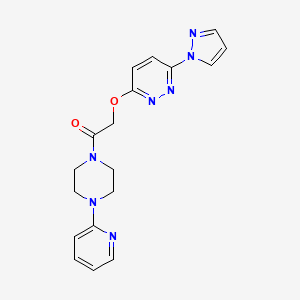
![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)

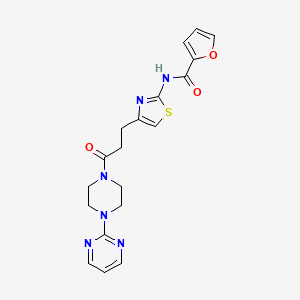
![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)
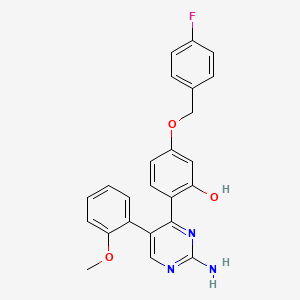
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)